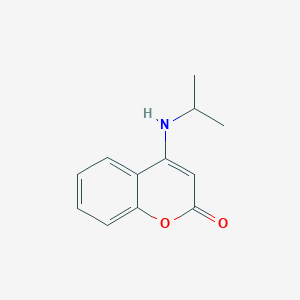

4-(isopropylamino)-2H-chromen-2-one

Description

4-(Isopropylamino)-2H-chromen-2-one is a substituted coumarin derivative characterized by an isopropylamino group (-NH-C(CH₃)₂) at the 4-position of the 2H-chromen-2-one scaffold. Coumarins are bicyclic aromatic compounds with a lactone ring, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(propan-2-ylamino)chromen-2-one |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-10-7-12(14)15-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 |

InChI Key |

LJTNJXOQDQAHGN-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=CC(=O)OC2=CC=CC=C21 |

Canonical SMILES |

CC(C)NC1=CC(=O)OC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-(Isopropylamino)-2H-chromen-2-one has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of chromen-2-one structures exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications at specific positions on the chromene scaffold have been shown to enhance antitumor potency. A notable study reported that certain derivatives demonstrated IC50 values below 1 μM against specific tumor cells, indicating strong cytotoxic potential .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies have revealed that this compound can bind effectively to target proteins involved in cancer progression, facilitating its role as a potential therapeutic agent .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound against a range of bacterial and fungal pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions is thought to contribute to its effectiveness. In vitro studies have demonstrated that certain derivatives show promising activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound. Experimental models have shown that this compound can significantly reduce inflammation markers and cytokine levels, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory pathways .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Studies suggest that it can mitigate oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and protect against excitotoxicity positions it as a candidate for further exploration in neuropharmacology .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various organic reactions, including cyclization methods involving substituted resorcinols and malononitriles. Researchers have developed efficient one-pot synthesis protocols that yield high purity and yield of this compound, facilitating its use in further derivative development for enhanced biological activity .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

A library of 4H-chromene derivatives was synthesized and evaluated for anticancer activity using the MTT assay against six human tumor cell lines. The study found that specific substitutions on the chromene scaffold significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 1 μM against A549 lung cancer cells .

Case Study 2: Antimicrobial Screening

A series of 4-(isopropylamino)-substituted chromenes were screened for antimicrobial activity against resistant bacterial strains. Results indicated that certain derivatives exhibited potent activity, suggesting their potential as new antimicrobial agents .

Case Study 3: Neuroprotective Mechanism Investigation

In a study examining the neuroprotective effects of this compound, researchers utilized models of oxidative stress to demonstrate the compound's ability to preserve neuronal viability and function. The findings support its potential application in neurodegenerative disease treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino-Substituted Chromenones

4-(Propylamino)-2H-chromen-2-one

- Structure: Features a linear propylamino group (-NH-CH₂CH₂CH₃) at the 4-position.

- Key Differences: The shorter alkyl chain reduces steric hindrance compared to the isopropyl group. Crystallographic analysis reveals an exocyclic C—N—C angle of ~123°, similar to the isopropylamino analog, suggesting comparable electronic delocalization in the lactone ring .

4-(Benzylamino)-2H-chromen-2-one

- Structure: Substituted with a benzylamino group (-NH-CH₂C₆H₅).

- Key Differences : The aromatic benzyl group enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets. However, this substitution may reduce solubility in polar solvents .

- Applications: Benzylamino chromenones are investigated as kinase inhibitors due to their enhanced affinity for ATP-binding domains.

4-[(Pyridin-3-ylmethyl)amino]-2H-chromen-2-one

Halogen-Substituted Chromenones

4-Chloro-2H-chromen-2-one

- Structure: Chlorine atom at the 4-position instead of an amino group.

- Key Differences : The electron-withdrawing chlorine atom decreases electron density in the lactone ring, altering reactivity in electrophilic substitutions. This compound is a precursor in Suzuki-Miyaura cross-coupling reactions .

- Applications : Used as an intermediate in synthesizing fluorescent dyes and agrochemicals.

Methoxy- and Hydroxy-Substituted Chromenones

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one

- Structure : Methoxy (-OCH₃) and chlorophenyl groups enhance electron donation and lipophilicity.

- Key Differences : The methoxy group increases solubility in organic solvents, while the chlorophenyl moiety contributes to antimicrobial activity .

- Applications : Explored as a lead compound in antifungal drug development.

7-Hydroxy-4-methyl-2H-chromen-2-one

Trifluoromethyl-Substituted Chromenones

7-[(4-Chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Data Tables

Table 1: Structural and Electronic Comparison of Amino-Substituted Chromenones

| Compound | Substituent | Molecular Formula | Exocyclic C—N—C Angle | Key Feature |

|---|---|---|---|---|

| 4-(Isopropylamino)-2H-chromen-2-one | -NH-C(CH₃)₂ | C₁₂H₁₃NO₂ | ~123° | Steric bulk, moderate solubility |

| 4-(Propylamino)-2H-chromen-2-one | -NH-CH₂CH₂CH₃ | C₁₁H₁₁NO₂ | ~123° | Linear alkyl chain |

| 4-(Benzylamino)-2H-chromen-2-one | -NH-CH₂C₆H₅ | C₁₆H₁₃NO₂ | ~123° | Aromatic interaction |

Research Findings and Trends

- Synthetic Methods: Amino-substituted chromenones are typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-(propylamino)-2H-chromen-2-one is prepared using brominated intermediates and amines under basic conditions .

- Biological Activity: The isopropylamino group’s steric bulk enhances selectivity for hydrophobic enzyme pockets, as seen in aldose reductase inhibition studies . In contrast, halogenated derivatives like 4-chloro-2H-chromen-2-one exhibit higher reactivity in cross-coupling reactions .

- Crystallography: X-ray studies confirm planar chromenone cores across analogs, with variations in substituent angles influencing packing efficiency and crystal morphology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(isopropylamino)-2H-chromen-2-one?

- Answer : The compound can be synthesized via condensation reactions involving substituted phenols and malonic acid derivatives. A typical procedure involves:

- Reacting 4-hydroxy-2H-chromen-2-one with isopropylamine under acidic conditions (e.g., phosphorous oxychloride or acetic acid) .

- Monitoring reaction progress using TLC or HPLC to confirm intermediate formation and final product purity .

- Purification via recrystallization (ethanol/water systems) or column chromatography .

Q. How can structural characterization of this compound be performed?

- Answer : Key techniques include:

- 1H/13C NMR spectroscopy : To confirm substitution patterns and amine functionalization (e.g., isopropylamino group at position 4) .

- IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer : Standard protocols include:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or oxidases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance amine reactivity .

- Catalyst selection : Zinc chloride or p-toluenesulfonic acid (PTSA) improves condensation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to identify critical parameters .

Q. What advanced techniques resolve structural ambiguities in chromen-2-one derivatives?

- Answer :

- X-ray crystallography : Resolves tautomerism (e.g., keto-enol forms) and confirms substituent positions .

- Dynamic NMR : Detects conformational changes or hydrogen-bonding interactions (e.g., variable-temperature 1H NMR) .

- DFT calculations : Validates experimental data (e.g., bond angles, electron density maps) .

Q. How can mechanistic studies elucidate the biological activity of this compound?

- Answer :

- Molecular docking : Predicts binding affinities to targets like MAOB or COX-2 using software (AutoDock, Schrödinger) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Metabolomics : LC-MS/MS profiling to identify downstream biomarkers in treated cell lines .

Q. What strategies address discrepancies in reported biological data for chromen-2-one derivatives?

- Answer :

- Standardized protocols : Harmonize assay conditions (e.g., pH, incubation time) across studies .

- Structure-activity relationship (SAR) analysis : Correlates substituent effects (e.g., electron-withdrawing groups at position 4) with activity trends .

- Meta-analysis : Statistical aggregation of published data to identify outliers or consensus trends .

Q. How can analytical challenges in quantifying trace impurities be resolved?

- Answer :

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (SIM) .

- Forced degradation studies : Acid/base/hydrolytic stress tests to identify degradation products .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.